molecular formula C12H15BrO B7862661 1-(2-Bromophenyl)-4-methylpentan-2-one

1-(2-Bromophenyl)-4-methylpentan-2-one

Cat. No. B7862661
M. Wt: 255.15 g/mol
InChI Key: YLFWUQNUTZQHSS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-methylpentan-2-one is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromophenyl)-4-methylpentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)-4-methylpentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Functionalized Compounds : Research has focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids and their characterization using techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. These compounds, including derivatives of 1-(2-Bromophenyl)-4-methylpentan-2-one, have potential applications in material science due to their interesting optical and electronic properties (Khalid et al., 2020).

  • Study of Electron Capture Processes : This compound has been studied in the context of electron capture processes in organic halides. Understanding these processes is crucial for applications in fields like radiation chemistry and photochemistry (Bertin & Hamill, 1964).

  • Preparation of Model Compounds for Polymers : It's been used in the preparation of model compounds for polymers like poly(4-bromostyrene), providing insight into the structure and behavior of these polymers (Nguyên‐Trân, Lauprêtre, & Jasse, 1980).

  • Conformational Analysis : The compound has been analyzed for its conformations in different states (liquid, solid) using infrared and Raman spectroscopy. This analysis is crucial for understanding its chemical behavior and potential applications (Crowder & Jaiswal, 1983).

  • Spectrophotometric Determination : Its derivative, 4-methylpentan-2-one, has been used in the spectrophotometric determination of metals, indicating its potential application in analytical chemistry (Singh, Kumar, & Katyal, 1985).

properties

IUPAC Name

1-(2-bromophenyl)-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9(2)7-11(14)8-10-5-3-4-6-12(10)13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWUQNUTZQHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-4-methylpentan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.